
4H-1,2,3-Oxadiazete
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,2,3-Oxadiazete is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms, one oxygen atom, and two carbon atoms. This compound is part of the oxadiazole family, which is known for its diverse applications in various fields such as medicinal chemistry, material science, and high-energy materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,2,3-Oxadiazete typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method is the reaction of amidoximes with acid chlorides in the presence of a base, which leads to the formation of the oxadiazole ring . Another approach involves the 1,3-dipolar cycloaddition of nitrile oxides to nitriles, which generates the oxadiazole ring in situ .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
4H-1,2,3-Oxadiazete undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazolium salts, which are useful intermediates in organic synthesis.
Reduction: Reduction of this compound can lead to the formation of amines and other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxadiazolium salts.
Reduction: Amines and reduced oxadiazole derivatives.
Substitution: Various substituted oxadiazole derivatives.
Scientific Research Applications
4H-1,2,3-Oxadiazete has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4H-1,2,3-Oxadiazete involves its interaction with specific molecular targets and pathways. For example, in its role as an antimicrobial agent, the compound may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes . In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
4H-1,2,3-Oxadiazete can be compared with other oxadiazole isomers, such as 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole . Each of these isomers has unique properties and applications:
1,2,4-Oxadiazole: Known for its use in pharmaceuticals and agrochemicals.
1,2,5-Oxadiazole:
1,3,4-Oxadiazole: Widely used in medicinal chemistry for its bioactive properties.
The uniqueness of this compound lies in its specific ring structure and the resulting electronic properties, which make it suitable for a variety of specialized applications .
Properties
CAS No. |
351870-77-4 |
|---|---|
Molecular Formula |
CH2N2O |
Molecular Weight |
58.040 g/mol |
IUPAC Name |
4H-oxadiazete |
InChI |
InChI=1S/CH2N2O/c1-2-3-4-1/h1H2 |
InChI Key |
JCDJDQPRMVXFLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1N=NO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


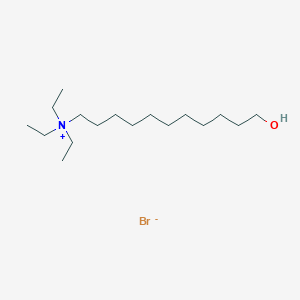
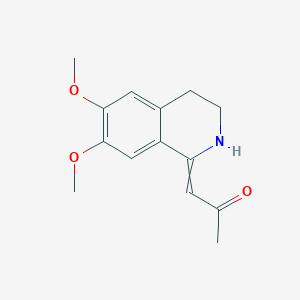
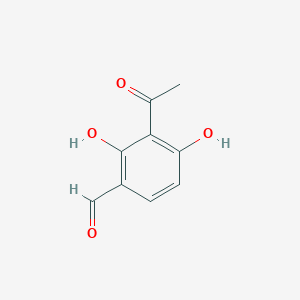
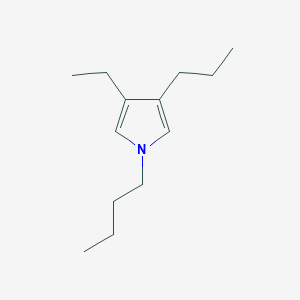
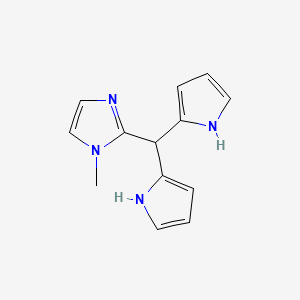
![1-[(4-Chlorophenyl)methyl]-6-methoxynaphthalene-2-carbaldehyde](/img/structure/B14237238.png)
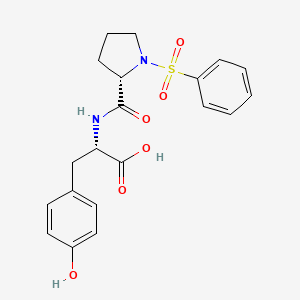

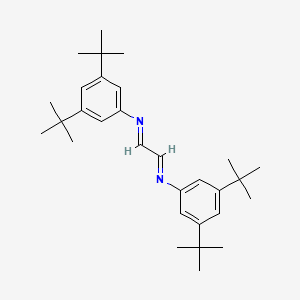
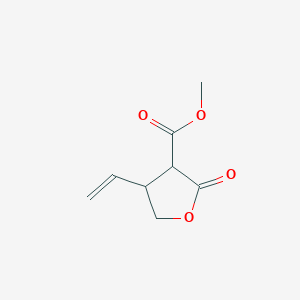
![(5R)-5-[(2S)-butan-2-yl]imidazolidine-2,4-dione](/img/structure/B14237261.png)
![1,1'-[Disulfanediylbis(selanylmethylene)]dibenzene](/img/structure/B14237266.png)


